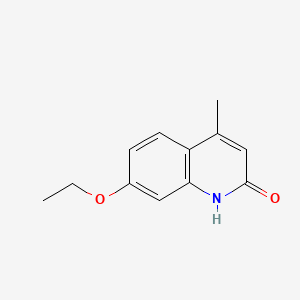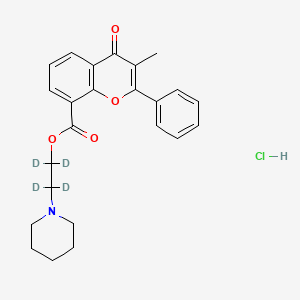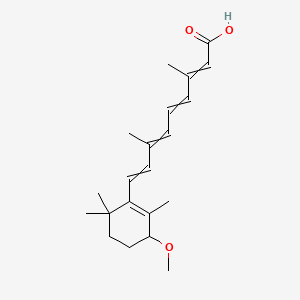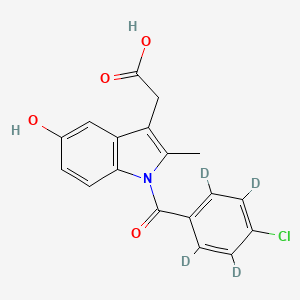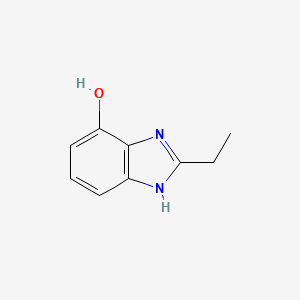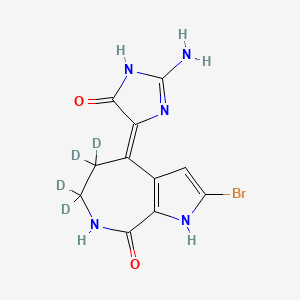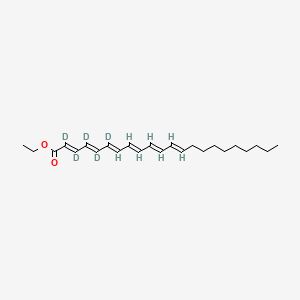
メトカルバモール-d5
説明
Methocarbamol, also known as D5, is an important synthetic compound used in a variety of laboratory experiments and research. It is an analog of the naturally occurring compound carbamic acid, and is used as a reagent in a number of biochemical and physiological processes.
科学的研究の応用
クロマトグラフィーにおける分析標準品
メトカルバモール-d5は、ガスクロマトグラフィー質量分析法(GC-MS)または液体クロマトグラフィー質量分析法(LC-MS)によるメトカルバモールの定量化のための内部標準として一般的に使用されます。 このアプリケーションは、医薬品品質管理や研究において、正確で精密な分析測定を保証するために不可欠です .
医薬品製剤研究
経口懸濁液などの医薬品製剤の開発において、this compoundは、安定性指示型高速液体クロマトグラフィー法の開発において、安定性を研究し、不純物を定量化するために使用できます .
骨格筋弛緩薬有効性研究
メトカルバモールは骨格筋弛緩薬であるため、this compoundは、in vivo研究において、その有効性を調べるために使用できます。 たとえば、動物モデルにおいて、筋肉の協調運動を阻害する薬物の能力を測定するために使用できます .
作用機序
Mode of Action
The mode of action of Methocarbamol-d5 is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Biochemical Pathways
It is known that the compound works by helping muscles relax . It is also known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength .
Pharmacokinetics
Methocarbamol-d5 is rapidly and almost completely absorbed following oral administration . The plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg, and the mean plasma elimination half-life ranges between 1 and 2 hours . It is widely distributed, with the highest concentrations in the kidney and liver .
Result of Action
The molecular and cellular effects of Methocarbamol-d5’s action include a decrease in the decay of endplate currents, a slowing of the decay of endplate potentials, and a reduction in tetanic force of soleus muscles . The drug reversibly inhibits current flow through muscular Nav1.4 channels .
生化学分析
Biochemical Properties
Methocarbamol-d5 interacts with various biomolecules in the body. It has been observed to bind to carbonic anhydrase I and II with 1000 fold more specificity for carbonic anhydrase I . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Cellular Effects
Methocarbamol-d5, like its parent compound Methocarbamol, exerts effects on various types of cells and cellular processes. It is known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength . This suggests that Methocarbamol-d5 may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methocarbamol-d5 is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Temporal Effects in Laboratory Settings
Methocarbamol, the parent compound, has been shown to have effects that last several hours
Dosage Effects in Animal Models
In animal models, the effects of Methocarbamol-d5 may vary with different dosages. For Methocarbamol, the recommended dosage in dogs and cats is 20–45 mg/kg orally every 8 hours . Very high doses may be required for conditions such as tetanus . It is recommended that the dose does not exceed 330 mg/kg, although serious toxicity or death has not been reported after overdoses .
Metabolic Pathways
Methocarbamol is metabolized via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates .
特性
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-RORPNYJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676008 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189699-70-4 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



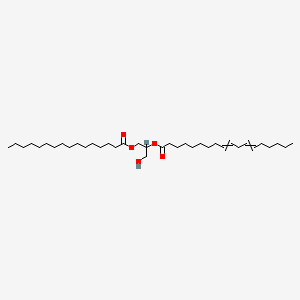
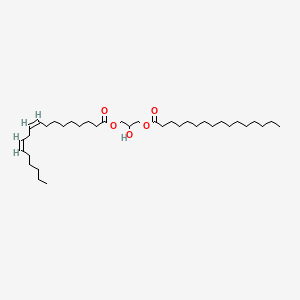
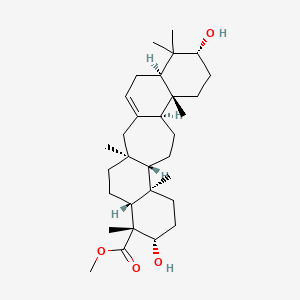


![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)
